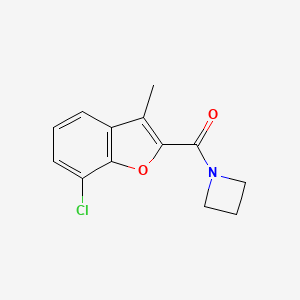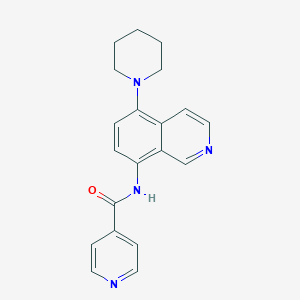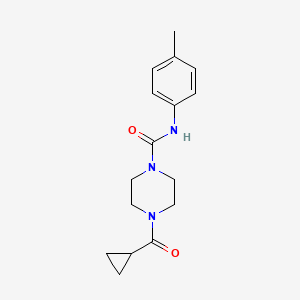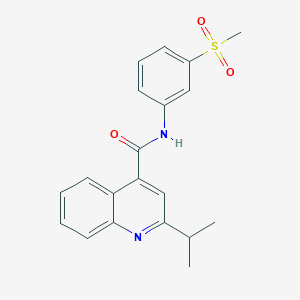![molecular formula C16H21N3O B7462088 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a phthalazinone derivative that has been synthesized through a unique method and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the inhibition of various enzymes and modulation of neurotransmitter activity. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Biochemical and Physiological Effects:
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one inhibits the activity of acetylcholinesterase and butyrylcholinesterase with high potency. In vivo studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high potency, selectivity, and unique mechanism of action. However, the limitations of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high cost, limited availability, and potential toxicity.
Future Directions
There are several future directions for research on 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one. One direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for Alzheimer's disease. Another direction is to study the effects of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one on cardiovascular diseases such as hypertension and atherosclerosis. A third direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for neurological disorders such as depression and anxiety. Finally, future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
In conclusion, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit promising biochemical and physiological effects, and has potential applications in medicinal chemistry, pharmacology, and neuroscience. Future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
Synthesis Methods
The synthesis of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, which is then purified through recrystallization. The purity of the synthesized compound is confirmed through various spectroscopic techniques such as NMR, IR, and MS.
Scientific Research Applications
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been investigated for its potential to act as a vasodilator, which could be useful in the treatment of cardiovascular diseases. In neuroscience, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
4-methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-9-18(10-8-12)11-19-16(20)15-6-4-3-5-14(15)13(2)17-19/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWAJLJYSVPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)






![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)



![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)